

# What is the chemical structure of Radulone A?

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## Compound of Interest

Compound Name: **Radulone A**  
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## Radulone A: A Comprehensive Technical Guide An In-depth Analysis of the Fungal Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Radulone A** is a protoilludane-type sesquiterpenoid, a class of secondary metabolites known for their complex chemical structures and diverse biological activities. First isolated from the wood-decomposing fungus *Granulobasidium vellereum*, **Radulone A** has demonstrated notable antifungal properties, positioning it as a molecule of interest for further investigation in agrochemical and pharmaceutical research. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, experimental protocols for isolation and characterization, and the known biological activities of **Radulone A**.

## Chemical Structure and Properties

**Radulone A** possesses a complex, polycyclic structure characteristic of protoilludane sesquiterpenes. Its chemical identity has been rigorously established through a combination of spectroscopic techniques.

The IUPAC name for **Radulone A** is (3S,8aS,8bS,9S)-9-hydroxy-3,6,8a-trimethyl-2,3,8a-tetrahydro-3,8b-methanocyclobuta[h]chromen-5(7H)-one.<sup>[1]</sup> The molecule is characterized by a fused ring system that creates a unique three-dimensional architecture.

## Physicochemical Data

Property	Value	Reference
Chemical Formula	C15H18O3	<a href="#">[1]</a>
Molecular Weight	246.31 g/mol	<a href="#">[1]</a>
Exact Mass	246.1256	<a href="#">[1]</a>
Elemental Analysis	C, 73.15; H, 7.37; O, 19.49	<a href="#">[1]</a>
Appearance	To be determined	<a href="#">[1]</a>

## Spectroscopic Data

The structural elucidation of **Radulone A** was primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Radulone A** (Data as reported in Nord et al., 2013)

Position	$^{13}\text{C}$ Chemical Shift ( $\delta$ C)	$^1\text{H}$ Chemical Shift ( $\delta$ H, multiplicity, J in Hz)
1	133.4	
2	162.2	
3	43.1	2.85 (m)
4	197.8	
5	39.5	2.38 (dd, 18.3, 2.5)
	2.29 (dd, 18.3, 2.5)	
6	46.5	2.15 (m)
7	25.5	1.85 (m)
	1.65 (m)	
8	34.6	
9	78.1	4.35 (s)
10	129.8	6.05 (s)
11	51.5	
12	22.9	1.15 (s)
13	28.4	1.25 (s)
14	22.4	1.05 (d, 6.9)
15	11.8	1.85 (s)

Mass Spectrometry: High-resolution mass spectrometry is critical for confirming the molecular formula of **Radulone A**. Fragmentation patterns observed in MS/MS experiments provide valuable information for confirming the connectivity of the carbon skeleton.

## Experimental Protocols

The isolation and structural characterization of **Radulone A** involve a series of detailed experimental procedures. The following protocols are based on the methodologies described by Nord et al. (2013).

## Fungal Cultivation and Extraction

- Organism: *Granulobasidium vellereum* (Ellis & Cragin) Jülich.
- Cultivation: The fungus is cultivated on a suitable solid or in a liquid medium to encourage the production of secondary metabolites.
- Extraction: The fungal biomass and/or the culture filtrate are extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of secondary metabolites. The organic extract is then concentrated under reduced pressure.

## Purification of Radulone A

- Initial Fractionation: The crude extract is subjected to initial fractionation using techniques like solid-phase extraction (SPE) to separate compounds based on polarity.
- Chromatographic Separation: Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically employed with a gradient elution system of water and acetonitrile or methanol.
- Final Purification: Fractions containing **Radulone A** are collected, and the purity is assessed by analytical HPLC. The pure compound is obtained after the removal of the solvent.

## Structural Elucidation

- NMR Spectroscopy:
  - Sample Preparation: A sample of pure **Radulone A** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{CD}_3\text{OD}$ ).
  - Data Acquisition: A suite of NMR experiments is performed, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, DEPT, COSY, HSQC, and HMBC, on a high-field NMR spectrometer (e.g., 500 MHz or higher).

- Data Analysis: The resulting spectra are analyzed to determine the chemical shifts, coupling constants, and correlations between protons and carbons, allowing for the complete assignment of the molecular structure.
- Mass Spectrometry (MS):
  - Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as ESI-TOF (Electrospray Ionization - Time of Flight) to determine the accurate mass and molecular formula.
  - Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pattern of the molecular ion, which helps to confirm the structural assignments made by NMR.
- Circular Dichroism (CD) and Polarimetry:
  - These techniques are used to determine the absolute stereochemistry of the molecule by comparing the experimental data with theoretical calculations or with data from related known compounds.

## Biological Activity

**Radulone A** has been shown to possess significant antifungal properties.<sup>[1]</sup> Specifically, it inhibits the spore germination of several other fungi, including *Phlebiopsis gigantea*, *Coniophora puteana*, and *Heterobasidion occidentale*.<sup>[1]</sup>

Table 2: Antifungal Activity of **Radulone A** (Data as reported in Nord et al., 2013)

Fungal Species	Inhibitory Concentration
<i>Phlebiopsis gigantea</i>	10 µM
<i>Coniophora puteana</i>	500 µM
<i>Heterobasidion occidentale</i>	100 µM

The mechanism of this antifungal action has not yet been fully elucidated and represents an area for future research. Understanding the specific signaling pathways affected by **Radulone**

**A** in these fungi could lead to the development of novel antifungal agents.

## Logical Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Radulone A**.

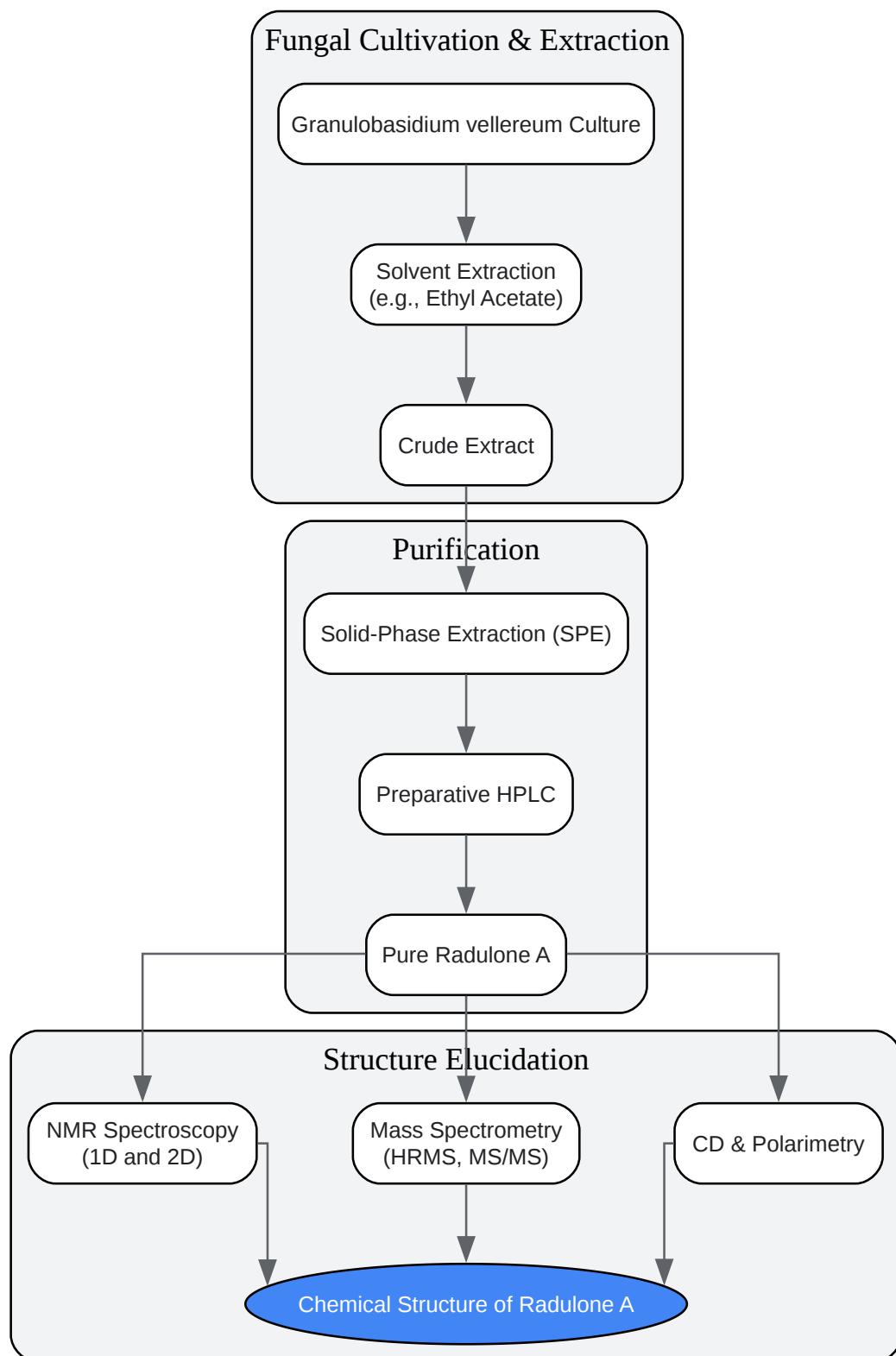
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Figure 1. Workflow for the isolation and structural elucidation of **Radulone A**.

## Conclusion

**Radulone A** is a structurally complex and biologically active natural product with demonstrated potential as an antifungal agent. This guide has provided a comprehensive overview of its chemical structure, properties, and the experimental methodologies required for its study. Further research into its mechanism of action and potential applications is warranted and could yield valuable insights for the development of new therapeutic or agricultural products.

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## References

- 1. Protoilludane sesquiterpenes from the wood decomposing fungus *Granulobasidium vellereum* (Ellis & Cragin) Jülich - PubMed [pubmed.ncbi.nlm.nih.gov]
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